ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate is a polycyclic heterocyclic compound featuring a fused pyrrolo-oxazole core (3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole) substituted with two phenyl groups at positions 2 and 2. The thiophene ring at position 5 is further functionalized with 4,5-dimethyl substituents and an ethyl ester group at position 3.
Properties
IUPAC Name |
ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-4-32-26(31)19-15(2)16(3)34-25(19)27-23(29)20-21(17-11-7-5-8-12-17)28(33-22(20)24(27)30)18-13-9-6-10-14-18/h5-14,20-22H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPNXNWVCGBEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes the cyclization of a suitable precursor, such as a substituted pyrrole, with an appropriate isoxazole derivative. The reaction conditions often involve the use of catalysts like Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of eco-friendly synthetic routes to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Ethyl 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Pyrrolo-Oxazole Derivatives
The compound ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylate (CAS: 338422-50-7) shares the pyrrolo-oxazole core but differs in substituents:
- Position 5 : A 3-(trifluoromethyl)phenyl group replaces the thiophene ring.
- Position 3 : An ethyl ester is retained but lacks the 4,5-dimethylthiophene moiety.
Key Properties :
Thiophene-Containing Analogues
Compounds like ethyl 2,4-diaminothiophene-5-yl-3-carboxylate () share the thiophene-ester motif but lack the fused pyrrolo-oxazole system. The presence of amino groups in these analogues suggests divergent reactivity (e.g., nucleophilic substitution vs. the electrophilic character of the target compound’s dioxo-pyrrolo-oxazole) .
Functional Group Variations
Ester Derivatives
The diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () contains dual ester groups and a nitro-substituted aryl group. While its imidazo-pyridine core differs from the target’s pyrrolo-oxazole, the ester functionalities suggest comparable solubility profiles in polar solvents. However, the nitro group may confer higher reactivity in reduction reactions compared to the target’s methyl-thiophene system .
Pyrrolidine-Based Analogues
The patent-derived compound (4aR)-1-[(2,3-difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide () features a pyrrolo-pyridazine core with fluorinated aryl groups. Fluorine substituents often enhance bioavailability, whereas the target compound’s non-fluorinated diphenyl groups may prioritize aromatic interactions in solid-state packing .
Research Implications
- Structure-Activity Relationships (SAR) : Substituent variations significantly alter physicochemical properties. For example, the trifluoromethyl group in CAS 338422-50-7 may improve blood-brain barrier penetration relative to the target compound’s dimethylthiophene.
- Lumping Strategy Relevance : As per , compounds with analogous cores (e.g., pyrrolo-oxazole vs. pyrrolo-pyridazine) may be grouped to predict reactivity or environmental behavior, though substituent-specific effects (e.g., ester vs. amide) necessitate validation .
Biological Activity
Ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of this compound based on diverse scientific literature.
The synthesis of this compound typically involves multi-step organic reactions. One common method is the cyclization of substituted pyrrole derivatives with isoxazole precursors. Catalysts such as Cu(I) or Ru(II) are often employed to facilitate these reactions. The resulting product is characterized by its complex structure which includes a pyrrolo[3,4-d][1,2]oxazole moiety and a thiophene carboxylate group.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions as an agonist or antagonist. This interaction can lead to various biological outcomes depending on the cellular context and the structural features of the compound.
Antitumor Activity
Recent studies have indicated that compounds in the pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazole class exhibit potent antitumor activity. In screening against the NCI 60 human cancer cell line panel, several derivatives demonstrated GI50 values in the nanomolar range (0.08–0.41 μM). These compounds induced cell cycle arrest in the G2/M phase and apoptosis through mitochondrial pathways. Notably, they inhibited tubulin polymerization with IC50 values between 1.9–8.2 μM .
Hypolipidemic Effects
Another area of investigation involves the hypolipidemic effects of related compounds. For instance, derivatives similar to ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate have shown significant reductions in serum cholesterol and triglyceride levels in animal models. These findings suggest a potential for managing lipid profiles in hyperlipidemic conditions .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| NCI Drug Screen | Tested against 60 cancer cell lines; GI50 values ranged from 0.08–0.41 μM | Indicates strong antitumor potential |
| Cell Cycle Analysis | Induced G2/M phase arrest and apoptosis via mitochondrial pathways | Supports use in cancer therapy |
| Lipid Profile Study | Reduced serum cholesterol by 23% in normal rats; more effective in hyperlipidemic models | Suggests therapeutic application for dyslipidemia |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
